molecular formula C5H7BrO B1338596 1-(1-Bromocyclopropyl)ethanone CAS No. 63141-08-2

1-(1-Bromocyclopropyl)ethanone

Cat. No.: B1338596
CAS No.: 63141-08-2
M. Wt: 163.01 g/mol
InChI Key: REWROPAHGVWQGQ-UHFFFAOYSA-N
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Description

1-(1-Bromocyclopropyl)ethanone is an organic compound with the molecular formula C₅H₇BrO It is a brominated derivative of cyclopropyl ethanone, characterized by the presence of a bromine atom attached to the cyclopropyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(1-Bromocyclopropyl)ethanone can be synthesized through several methods. One common approach involves the bromination of cyclopropyl ethanone. This process typically uses bromine (Br₂) as the brominating agent in the presence of a suitable solvent such as tetrachloroethane. The reaction is carried out under controlled conditions, often at a temperature range of 30-35°C, to ensure the selective bromination of the cyclopropyl ring .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes. These processes are optimized for efficiency and yield, often utilizing continuous flow reactors and automated systems to maintain precise control over reaction parameters. The use of catalysts and advanced purification techniques ensures the production of high-purity this compound suitable for various applications .

Chemical Reactions Analysis

Types of Reactions: 1-(1-Bromocyclopropyl)ethanone undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Nucleophiles such as hydroxide ions or amines in aqueous or alcoholic solvents.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide (CrO₃) in acidic or basic media.

Major Products Formed:

    Substitution: Substituted cyclopropyl ethanones.

    Reduction: Cyclopropyl ethanone.

    Oxidation: Carboxylic acids or other oxidized derivatives.

Mechanism of Action

The mechanism of action of 1-(1-Bromocyclopropyl)ethanone involves its reactivity due to the presence of the bromine atom. This atom can participate in electrophilic substitution reactions, making the compound a useful intermediate in organic synthesis . The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Properties

IUPAC Name

1-(1-bromocyclopropyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7BrO/c1-4(7)5(6)2-3-5/h2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REWROPAHGVWQGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1(CC1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10502848
Record name 1-(1-Bromocyclopropyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10502848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63141-08-2
Record name 1-(1-Bromocyclopropyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10502848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(1-bromocyclopropyl)ethan-1-one
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